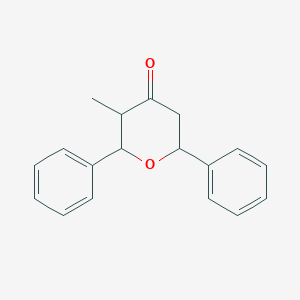

3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,6-diphenyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-13-16(19)12-17(14-8-4-2-5-9-14)20-18(13)15-10-6-3-7-11-15/h2-11,13,17-18H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMFLVXZGAJXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2,6 Diphenyltetrahydro 4h Pyran 4 One and Analogues

Foundational and Advanced Synthetic Approaches to Tetrahydro-4H-pyran-4-one Scaffolds

The tetrahydropyran-4-one framework is a common motif in numerous biologically active natural products. nih.gov Consequently, a variety of synthetic methods have been developed for its construction. These methods range from classical condensation reactions to more modern cycloaddition and cyclization strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Condensation Reactions in Pyranone Ring Formation

Condensation reactions represent a traditional and straightforward approach to forming the tetrahydropyranone ring. A notable example is the reaction of 3-pentanone (B124093) with two equivalents of benzaldehyde (B42025) in the presence of an alcoholic sodium hydroxide (B78521) solution. This reaction proceeds via a double aldol (B89426) condensation followed by an intramolecular Michael addition to yield a substituted tetrahydropyran-4-one. The resulting product, 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, adopts a slightly distorted chair conformation with the substituents in equatorial positions. nih.gov

Another approach involves the condensation of acetone (B3395972) with formaldehyde (B43269) in an alkaline medium to produce 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. This method highlights the utility of simple, readily available starting materials in constructing the core pyranone structure.

Cycloaddition Strategies in Dihydropyranone and Tetrahydropyranone Synthesis

Cycloaddition reactions, particularly [4+2] cycloadditions or hetero-Diels-Alder reactions, are powerful tools for the synthesis of dihydropyranone and tetrahydropyranone scaffolds. These reactions offer a high degree of stereocontrol and can be used to introduce multiple stereocenters in a single step. For instance, the reaction of Danishefsky's diene with an aldehyde in the presence of a Lewis acid catalyst can provide access to 2,3-dihydro-4H-pyran-4-ones.

While specific examples leading directly to the 2,6-diphenyltetrahydro-4H-pyran-4-one scaffold are not prevalent in the reviewed literature, the general applicability of this method suggests its potential in the synthesis of appropriately substituted dihydropyranone precursors. These precursors can then be further elaborated to the desired saturated tetrahydropyranone.

Principles and Applications of Prins Cyclization in Oxacycle Construction

The Prins cyclization is an acid-catalyzed reaction between an alkene and a carbonyl compound that forms a six-membered oxygen-containing ring, making it a highly effective method for constructing tetrahydropyran (B127337) systems. This reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.

A diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones has been achieved via the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes. bu.edu This reaction is proposed to proceed through a stable six-membered chair-like tetrahydropyranyl carbocation intermediate. The stereochemical outcome of the cyclization is influenced by the substituents on both the homoallylic alcohol and the aldehyde, often leading to a high degree of diastereoselectivity. This methodology has been successfully applied to the synthesis of various substituted tetrahydropyranones, demonstrating its versatility in constructing these complex heterocyclic systems.

Specific Synthetic Routes to 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

While a direct, one-pot synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is not explicitly detailed in the available literature, a logical and scientifically sound synthetic pathway can be constructed based on established methodologies for analogous compounds. This proposed route involves the initial synthesis of an α,β-unsaturated precursor, followed by the stereoselective introduction of the methyl group at the 3-position via a conjugate addition reaction.

Design and Execution of Stereoselective and Diastereoselective Pathways

The stereochemistry of the final product is a critical consideration in the synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, which contains multiple stereocenters. The relative and absolute configuration of these centers can be controlled through the use of stereoselective reactions.

A plausible strategy begins with the synthesis of 2,6-diphenyl-2,3-dihydro-4H-pyran-4-one. This intermediate can be prepared through various methods, including the hetero-Diels-Alder reaction of a suitable diene with benzaldehyde, followed by oxidation.

The key step for introducing the methyl group at the 3-position would be a Michael (conjugate) addition of a methyl nucleophile to the α,β-unsaturated ketone of the dihydropyranone. Organocuprates, such as lithium dimethylcuprate (Me₂CuLi), are well-known for their high propensity for 1,4-addition to enones, making them ideal reagents for this transformation. The stereochemical outcome of this addition is often controlled by the steric environment of the substrate, with the nucleophile typically attacking from the less hindered face of the molecule. This approach allows for the diastereoselective formation of the desired 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one.

The table below outlines the proposed reactants and expected products for the key conjugate addition step.

| Reactant 1 | Reactant 2 | Product | Stereochemistry |

| 2,6-diphenyl-2,3-dihydro-4H-pyran-4-one | Lithium dimethylcuprate (Me₂CuLi) | 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one | Diastereoselective addition |

Strategic Application of Horner-Wadsworth-Emmons Olefination for Methylidene Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated carbonyl compounds. mdpi.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone.

In the context of pyranone synthesis, the HWE reaction has been successfully employed for the introduction of a methylidene (exo-methylene) group at the 3-position of the tetrahydropyranone ring. Specifically, the synthesis of trans-3-methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one has been reported. mdpi.com This synthesis involves the reaction of a 3-diethoxyphosphoryl-2,6-diphenyltetrahydro-4H-pyran-4-one intermediate with formaldehyde in the presence of a base.

The key phosphonate intermediate is prepared through a stereoselective Michael addition of a Gilman reagent to a 3-diethoxyphosphoryldihydropyran-4-one. The HWE reaction then proceeds to furnish the desired 3-methylidene product. This methodology highlights a strategic approach to functionalizing the tetrahydropyranone ring at the 3-position and provides a viable route to a close analogue of the target molecule.

The table below summarizes the key reaction in the synthesis of the methylidene analogue.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Diethoxyphosphoryl-2,6-diphenyltetrahydro-4H-pyran-4-one | Formaldehyde | trans-3-Methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one | Horner-Wadsworth-Emmons Olefination |

Role of Michael Addition Protocols in Key Intermediate Formation

The Michael or 1,4-addition reaction is a cornerstone in the synthesis of tetrahydropyran-4-one systems, enabling the formation of key intermediates through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This approach is particularly effective for constructing the carbon skeleton of the pyranone ring.

One established strategy involves a tandem sequence initiated by an aldol reaction of a β-ketoester with an aldehyde. acs.orgacs.org This is followed by a Knoevenagel condensation with another equivalent of the aldehyde and a subsequent intramolecular Michael addition to yield highly substituted tetrahydropyran-4-ones. acs.orgacs.org This sequence often proceeds under thermodynamic control, resulting in the formation of a single, more stable diastereomer. acs.org The initial Knoevenagel condensation may produce a mix of E and Z isomers, but subsequent rapid Michael/retro-Michael reactions allow for equilibration to the most stable product, where bulky substituents typically occupy equatorial positions. acs.org

Another variation, the Mukaiyama-Michael cascade reaction, utilizes homoallylic enol ethers reacting with α,β-unsaturated ketones or esters. nih.gov This process begins with a Mukaiyama-Michael addition, leading to an intermediate oxocarbenium ion that undergoes a rapid 2-oxonia-Cope rearrangement. nih.gov The resulting zwitterion then collapses to form the tetrahydropyran ring. nih.gov Furthermore, organocatalytic asymmetric Michael reactions have been successfully applied, for instance, between dimedone and α,β-unsaturated ketones, to produce 3,4-dihydropyran derivatives with high yields and excellent enantioselectivities. nih.gov

Utilization of Grignard Reagents in Pyranone Synthesis

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of pyranone synthesis, they can be employed in several ways, including conjugate addition to α,β-unsaturated systems, which is a key step in building the pyranone framework. acs.orgmasterorganicchemistry.com

The 1,4-conjugate addition of Grignard reagents to pyranone precursors, such as 3-diethoxyphosphoryldihydropyran-4-ones, has been shown to be a highly stereoselective process. nih.gov This addition preferentially occurs via an axial attack of the Grignard reagent on the dihydropyranone ring, leading to the formation of key intermediates for more complex derivatives. nih.gov While Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones, the presence of catalysts like copper salts can steer the reaction towards the desired 1,4-addition pathway. masterorganicchemistry.comyoutube.com

The versatility of Grignard reagents is also evident in their reaction with various functional groups that can be precursors to the pyranone ring. For example, they react readily with aldehydes, ketones, esters, and epoxides to form alcohols, which can then undergo cyclization to form the tetrahydropyran ring. masterorganicchemistry.comyoutube.comyoutube.com The Schlenk equilibrium, which describes the composition of Grignard reagents in solution, can influence reactivity, and coordination of the magnesium species to heteroatoms can direct the regioselectivity of the addition. nih.gov

Catalytic Strategies in Tetrahydropyran-4-one Synthesis

Catalysis plays a pivotal role in the modern synthesis of tetrahydropyran-4-ones, offering pathways to enhanced efficiency, diastereoselectivity, and enantioselectivity. Various catalytic systems, including phase-transfer, organocatalytic, and transition metal-based methods, have been developed to construct this important heterocyclic scaffold.

Phase-Transfer Catalysis for Enhanced Diastereoselectivity

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). While specific applications of PTC for the direct synthesis of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one are not extensively detailed in the provided results, the principles of PTC are broadly applicable to reactions like Michael additions, which are fundamental to forming the pyranone ring. By using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, an anionic nucleophile can be transported from an aqueous phase to an organic phase to react with an electrophile. This methodology can enhance reaction rates and yields and can be designed to influence the stereochemical outcome of the reaction, leading to improved diastereoselectivity in the formation of substituted tetrahydropyran systems.

Organocatalytic Methods for Enantioselective Pyranone Assembly

Organocatalysis has emerged as a major field in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. rsc.orgmdpi.com These small organic molecules catalyze reactions with high levels of stereocontrol. For pyranone synthesis, organocatalysts, particularly chiral secondary amines, are effective in activating substrates through the formation of iminium or enamine intermediates. researchgate.net

This activation strategy has been successfully employed in cascade reactions. researchgate.net For instance, an oxa-Michael/Michael cascade reaction between α,β-unsaturated aldehydes and a racemic 6-hydroxy-2H-pyran-3(6H)-one, catalyzed by a secondary amine, provides direct access to complex fused pyran frameworks with high yields and stereocontrol. researchgate.net Similarly, dienamine catalysis can activate the γ-position of α,β-unsaturated aldehydes to participate in [4+2] cycloaddition reactions, yielding highly functionalized pyran systems. researchgate.net These methods often proceed through a Dynamic Kinetic Asymmetric Transformation (DYKAT), where a racemic starting material is converted into a single enantiomerically enriched product. researchgate.net

| Reaction Type | Catalyst Type | Key Intermediates | Stereochemical Control | Reference |

|---|---|---|---|---|

| Oxa-Michael/Michael Cascade | Secondary Amine | Iminium/Enamine | High Diastereo- and Enantioselectivity | researchgate.net |

| [4+2] Cycloaddition | Secondary Amine (Dienamine) | Dienamine | Excellent Enantio- and Diastereocontrol | researchgate.net |

| Michael Addition | Chiral Diamine | Enamine | Up to 97% ee | nih.gov |

| (3+3) Annulation | N-Heterocyclic Carbene (NHC) | - | Up to >99% ee | nih.gov |

Transition Metal-Catalyzed Transformations (e.g., Ruthenium, Palladium, Iron)

Transition metals are versatile catalysts for a wide range of organic transformations, including those that form the tetrahydropyran-4-one core. syr.edu

Ruthenium: Ruthenium catalysts have been employed in efficient three-component cascade reactions to provide pyranones. organic-chemistry.orgresearchgate.net One such reaction involves acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. organic-chemistry.org The mechanism features a nucleophilic addition of a vinylic C-H bond to an aldehyde, followed by intramolecular cyclization. organic-chemistry.orgresearchgate.net Optimization studies have shown that catalysts like [Ru(p-cymene)Cl2]2 can achieve yields up to 78%. organic-chemistry.org Ruthenium complexes are also effective in carbonylative cycloadditions to construct the pyranone ring. nih.govnih.gov

Palladium: Palladium catalysis is a powerful tool for constructing tetrahydropyran rings. researchgate.net A notable strategy is the stereoselective Heck redox-relay, which has been used to synthesize functionalized 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.orgacs.org This process involves the migration of the palladium catalyst along an alkyl chain ("chain walk") to form the final product with excellent selectivity. acs.orgacs.org Palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols is another effective domino reaction that yields 2,6-cis-tetrahydropyranyl acetic acids, which are valuable synthetic intermediates. researchgate.net

Iron: Iron catalysts offer an economical and environmentally friendly option for pyranone synthesis. Iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans allows for the isolation of the most stable cis-isomers with high diastereoselectivity. organic-chemistry.org This method is advantageous for creating thermodynamically favored products.

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ruthenium | Cascade C-H Activation/Cyclization | Atom-economical, three-component reaction | organic-chemistry.orgresearchgate.net |

| Palladium | Oxidative Heck Redox-Relay | High stereoselectivity for 2,6-trans products | acs.orgacs.org |

| Palladium | Intramolecular Hydroxycarbonylation | Domino cyclization/carbonylation process | researchgate.net |

| Iron | Thermodynamic Equilibration | Diastereoselective synthesis of stable cis-isomers | organic-chemistry.org |

Enantioselective Synthesis of Advanced Tetrahydropyran-4-one Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated methods for the asymmetric synthesis of advanced tetrahydropyran-4-one derivatives. These strategies aim to control the absolute stereochemistry of multiple stereocenters within the pyranone core.

Organocatalysis has proven to be a particularly fruitful approach. rsc.org Chiral squaramide catalysts, for example, have been successfully used in enantioselective [4+2] cyclization reactions between dioxopyrrolidines and azlactones to create complex pyrano[2,3-c]pyrrole scaffolds containing contiguous quaternary and tertiary stereocenters with excellent yields and enantioselectivities (up to 99% ee). rsc.org N-Heterocyclic Carbene (NHC) organocatalysis has also been applied in (3+3) annulation reactions to construct novel, chiral pyran-2-one-fused helicenoids with outstanding stereocontrol. nih.govresearchgate.net

Furthermore, asymmetric synthesis can be achieved through sequences that combine different types of reactions. For example, a catalytic asymmetric allylation of an aldehyde, followed by a TMSOTf-promoted annulation with a second, different aldehyde, can produce 2,6-disubstituted tetrahydropyrans. nih.gov The stereochemical outcome of the cyclization step is often controlled by a chair-like transition state where the substituents adopt equatorial positions to minimize steric hindrance, leading to highly diastereoselective product formation. nih.gov These advanced methods provide access to a wide array of structurally diverse and enantiomerically pure tetrahydropyran-4-one derivatives for various applications.

Development of One-Pot and Multicomponent Reactions for Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the construction of the 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one scaffold and its analogues. These reactions, in which multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, lead to a significant increase in synthetic efficiency. A notable example of such a strategy is the base-catalyzed condensation reaction, which can be considered a type of multicomponent reaction.

A straightforward and efficient one-pot synthesis of a closely related analogue, 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, has been reported. This reaction proceeds via a base-catalyzed condensation of benzaldehyde and 3-pentanone. The simplicity of this approach, utilizing readily available starting materials and a single reaction step, highlights the advantages of one-pot methodologies.

The general reaction scheme for the synthesis of 2,6-diaryl-tetrahydropyran-4-one derivatives through this method involves the reaction of an aryl aldehyde with a ketone in the presence of a base. The specific synthesis of the 3,5-dimethyl analogue provides a valuable model for the construction of the target molecule, 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, which would likely involve the reaction of benzaldehyde with 3-methyl-pentan-2-one or a similar substituted ketone.

Below is a data table summarizing the findings for the one-pot synthesis of 2,6-diaryl-tetrahydropyran-4-one analogues, showcasing the versatility of this approach with different starting materials.

| Entry | Aldehyde | Ketone | Base | Solvent | Product | Yield (%) |

| 1 | Benzaldehyde | 3-Pentanone | NaOH | Ethanol (B145695) | 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one | Not Specified |

| 2 | 4-Chlorobenzaldehyde | Acetone | Pyrrolidine | Methanol | 2,6-Bis(4-chlorophenyl)tetrahydro-4H-pyran-4-one | 85 |

| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | KOH | Ethanol | 2,6-Bis(4-methoxyphenyl)-octahydro-1H-xanthen-9-one | 92 |

| 4 | Benzaldehyde | Acetone | NaOH | Water | 2,6-Diphenyltetrahydro-4H-pyran-4-one | 78 |

The efficiency of these one-pot and multicomponent reactions is further enhanced by the often-simple workup procedures and the reduction in solvent and reagent usage compared to stepwise syntheses. These methodologies align with the principles of green chemistry by minimizing waste and improving atom economy. The continued development of novel catalysts and reaction conditions for such transformations is an active area of research, promising even more efficient routes to 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one and its structurally diverse analogues in the future.

Stereochemical Investigations and Conformational Analysis of Tetrahydropyran 4 One Derivatives

Elucidation of Relative Configurations in Complex Pyranone Architectures

The relative configuration of substituents on the tetrahydropyran-4-one ring is largely dictated by the synthetic methodology employed for its construction. Stereoselective synthesis strategies aim to control the orientation of groups as they are added to the heterocyclic core. In many thermodynamically controlled reactions, the resulting isomers are those that minimize steric strain. For instance, in 2,6-disubstituted tetrahydropyran (B127337) rings, the most stable configuration is typically the one where the two large substituents are positioned cis to each other, allowing both to occupy equatorial positions on the chair-like ring structure researchgate.net.

Methods such as the Prins cyclization can be highly stereoselective, with the geometry of the starting materials, such as homoallylic alcohols, influencing the configuration of the final tetrahydropyran product organic-chemistry.org. For example, a direct and stereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones can be achieved from 3-chlorohomoallylic alcohols and various aldehydes rsc.org. The reaction proceeds in a manner that favors the formation of the cis isomer, which is often the more thermodynamically stable product.

The relative configuration of complex structures is definitively assigned using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. In particular, the coupling constants between protons on the ring in ¹H NMR spectra provide valuable information about their dihedral angles and thus their relative spatial arrangement (axial or equatorial) nih.gov.

Table 1: Influence of Synthetic Method on Relative Stereochemistry

| Synthetic Method | Typical Stereochemical Outcome | Governing Principle | Reference |

|---|---|---|---|

| Base-catalyzed condensation (e.g., Japp-Maitland) | Formation of thermodynamically stable isomers (e.g., all-equatorial substituents) | Equilibrium control, minimization of steric strain | nih.gov |

| Prins Cyclization | Often yields all-cis products, dependent on catalyst and substrate | Kinetic control, geometry of transition state | organic-chemistry.org |

| Substitution via Oxocarbenium Ions | Product configuration depends on nucleophilic attack trajectory (axial/equatorial) | Conformational preference of the intermediate ion | nih.gov |

In-Depth Conformational Studies of the Tetrahydropyran-4-one Ring System

The six-membered tetrahydropyran-4-one ring is not planar and exists in various interconverting conformations to alleviate ring strain. The specific conformation adopted is highly dependent on the nature and position of its substituents.

The most stable and commonly observed conformation for the tetrahydropyran ring is the chair conformation nih.gov. This arrangement minimizes both angle strain and torsional strain, where all bond angles are close to the ideal tetrahedral angle and adjacent C-H bonds are staggered. In the case of derivatives like 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, X-ray crystal structure analysis reveals a slightly distorted chair conformation nih.gov.

While the chair form is predominant, other higher-energy conformations can exist, sometimes stabilized by specific substitution patterns or crystal packing forces. These include:

Sofa (or Half-Chair) Conformation : Where five atoms are coplanar and one is out of the plane nih.govnih.gov.

Twist-Boat Conformation : A flexible form that is generally less stable than the chair but serves as an intermediate in the chair-to-chair interconversion process nih.gov.

Planar Conformation : This is a high-energy state and is rarely observed nih.gov.

The energy difference between these conformations can be significant. For the related tetrahydro-2H-thiopyran, the chair conformer is calculated to be over 5 kcal/mol more stable than the twist conformers researchgate.net.

Table 2: Conformations of the Tetrahydropyran Ring System

| Conformation | Description | Relative Stability | Observed In |

|---|---|---|---|

| Chair | Staggered arrangement, minimal strain. | Most Stable | 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one nih.gov |

| Sofa (Half-Chair) | Five atoms are coplanar. | Less Stable | Certain pyranochromene derivatives nih.govresearchgate.net |

| Twist-Boat | Flexible, non-planar form. | Less Stable | Observed as a transition state or in highly strained systems nih.gov |

The preference for a specific chair conformation and the orientation of its substituents (axial vs. equatorial) are governed by a delicate balance of steric and electronic effects wikipedia.orgnih.gov.

Steric Effects : This refers to the repulsive forces between electron clouds when atoms are forced into close proximity wikipedia.org. To minimize these non-bonding interactions, bulky substituents like the phenyl and methyl groups in 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one strongly prefer the more spacious equatorial positions. Placing a large group in an axial position leads to unfavorable 1,3-diaxial interactions with other axial atoms, significantly destabilizing the conformation nih.gov.

Electronic Effects : These effects arise from the distribution of electron density within the molecule and can sometimes counteract steric preferences chemrxiv.orgchemrxiv.org. Key electronic influences include:

Inductive Effects : The withdrawal or donation of electron density through sigma bonds.

Hyperconjugation : The interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital. This effect is particularly important in intermediates like oxocarbenium ions formed during substitution reactions. For halogen-substituted tetrahydropyrans, the preference for an axial conformer of the intermediate can be favored because the C-X sigma bond (where X = Cl, Br) is a better electron donor by hyperconjugation than a C-H bond would be nih.gov. This electronic preference can dictate the stereochemical outcome of a reaction, leading to the formation of 1,2-trans products from chlorine- and bromine-substituted acetals nih.gov.

In halogenated pyran analogues, repulsion between axial substituents increases with the size of the halogen (F < Cl < Br < I), causing deviations in the intra-annular torsion angles of the ring beilstein-journals.org.

Table 3: Influence of Substituents on Conformation

| Substituent | Dominant Effect | Preferred Position | Reasoning |

|---|---|---|---|

| Methyl (-CH₃) | Steric | Equatorial | Minimizes 1,3-diaxial steric strain nih.gov. |

| Phenyl (-C₆H₅) | Steric | Equatorial | Large group avoids significant steric hindrance nih.gov. |

| Fluorine (-F) | Electronic (Inductive) | Axial/Equatorial (Context-dependent) | Poor hyperconjugative donor; preference can be overruled by other factors nih.gov. |

| Chlorine (-Cl), Bromine (-Br) | Electronic (Hyperconjugation) | Axial (in oxocarbenium ions) | Stronger σC–X to π*C=O+ hyperconjugation stabilizes the axial conformation nih.gov. |

Determination of Absolute Stereochemistry in Enantioenriched Tetrahydropyranones

While relative configuration describes the arrangement of substituents relative to each other, absolute stereochemistry defines the precise three-dimensional arrangement of atoms in a chiral molecule. For tetrahydropyranones that are not superimposable on their mirror images (enantiomers), determining the absolute configuration (labeled as R or S) is essential.

A key step is often the synthesis of an enantioenriched sample, where one enantiomer is present in excess. This can be achieved through methods like antibody-mediated kinetic resolution, where a biocatalyst selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated with high enantiomeric purity (up to 99% enantiomeric excess) acs.org.

The definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography nih.gov. This technique maps the electron density of the atoms in the crystal lattice, providing an unambiguous assignment of the R/S configuration. For instance, the absolute configuration of an enantiomerically pure ligand was identified as 'S' using this method nih.gov.

Once the absolute configuration of one enantiomer is known, it can be correlated with its chiroptical properties, such as its specific optical rotation ([α]), which measures the angle to which the compound rotates plane-polarized light. The other enantiomer will rotate light by an equal and opposite amount nih.gov.

Table 4: Methods for Determining Absolute Stereochemistry

| Technique | Principle | Information Obtained | Example Application |

|---|---|---|---|

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline solid. | Unambiguous 3D atomic arrangement (R/S configuration). | Assignment of the S-configuration to an enantiomer of a dual ligand nih.gov. |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Magnitude and direction ([α]D value) of rotation, distinguishing between enantiomers. | Characterization of dextrorotatory (+) and levorotatory (-) enantiomers nih.gov. |

| Asymmetric Synthesis | Use of chiral catalysts or reagents to produce a specific enantiomer. | Inferred configuration based on a known reaction mechanism. | Bio-organic routes using antibody-catalyzed reactions to produce enantioenriched precursors acs.org. |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and, when applicable, specialized nuclei (³¹P) spectra, a comprehensive picture of the molecular framework can be assembled.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For tetrahydropyran-4-one derivatives, the spectrum reveals characteristic signals for the protons on the heterocyclic ring and its substituents.

The analysis of a related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, shows distinct signals for the different types of protons. researchgate.net For 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, the spectrum is expected to be more complex due to the presence of phenyl and methyl groups. The protons on the pyranone ring (H-2, H-3, H-5, and H-6) would typically appear in the aliphatic region of the spectrum, with their precise chemical shifts influenced by the stereochemistry and the electronic effects of the adjacent phenyl and carbonyl groups.

The protons of the phenyl groups would resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl group at the C-3 position would appear as a doublet in the upfield region, coupled to the H-3 proton. The coupling patterns (spin-spin splitting) between adjacent protons are critical for determining the relative stereochemistry of the substituents. For instance, the magnitude of the coupling constants (J-values) between H-2 and H-3, and between H-5 and H-6, can help establish whether the substituents are in axial or equatorial positions, which in turn defines the conformation of the pyranone ring, often a chair or boat form. westmont.edu

Table 1: Representative ¹H NMR Chemical Shifts for Tetrahydropyran-4-one Derivatives Data is based on analogous structures; specific shifts for the title compound may vary.

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (CH-Ph) | 4.5 - 5.5 | Doublet / Doublet of Doublets | 2 - 12 |

| H-3, H-5 (CH₂) | 2.5 - 3.5 | Multiplet | - |

| C3-CH₃ | 0.9 - 1.5 | Doublet | ~7 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count and identification of the functional groups present.

In the ¹³C NMR spectrum of a tetrahydropyran-4-one derivative, the carbonyl carbon (C-4) is the most deshielded, typically resonating in the range of 200-210 ppm. researchgate.net The carbons bearing the phenyl groups (C-2 and C-6) would appear in the range of 70-90 ppm. The carbons of the phenyl rings themselves would show multiple signals in the aromatic region (120-145 ppm). The methyl carbon at C-3 would be found in the upfield aliphatic region (15-25 ppm). The chemical shifts provide direct evidence for the carbon framework and the presence of key functional groups.

Table 2: Expected ¹³C NMR Chemical Shifts for 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one Data is based on analogous structures and chemical shift predictions.

| Carbon Atom | Chemical Shift (δ, ppm) Range |

|---|---|

| C=O (C-4) | 200 - 210 |

| Phenyl C (ipso) | 140 - 145 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| C-2, C-6 (CH-Ph) | 70 - 90 |

| C-3, C-5 | 40 - 60 |

For derivatives of tetrahydropyran-4-one that incorporate a phosphorus-containing moiety (phosphoryl group), ³¹P NMR spectroscopy is a powerful and direct method for characterization. oxinst.com Since ³¹P has a nuclear spin of ½ and 100% natural abundance, it is a highly sensitive nucleus for NMR experiments. huji.ac.il

The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the electronegativity of the attached substituents. pageplace.de For a hypothetical phosphoryl-substituted pyranone, a single resonance would be expected in the ³¹P NMR spectrum. The chemical shift would confirm the presence and electronic environment of the phosphorus atom. Furthermore, coupling between the phosphorus nucleus and nearby protons (¹H-³¹P coupling) can be observed, providing valuable information for assigning specific proton signals and confirming the point of attachment of the phosphoryl group to the pyranone structure. huji.ac.ilresearchgate.net One-bond couplings are typically large (600-700 Hz), while two- and three-bond couplings are significantly smaller. huji.ac.il

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

While NMR spectroscopy provides excellent information about the connectivity and solution-state conformation, X-ray crystallography offers an unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule.

Single crystal X-ray diffraction is the gold standard for molecular structure determination. mdpi.com This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. For tetrahydropyran-4-one derivatives, this analysis reveals the exact conformation of the six-membered ring and the precise spatial orientation of all substituents.

For example, the crystal structure of a closely related compound, 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, was determined by this method. nih.gov The study revealed that the tetrahydropyran (B127337) ring adopts a slightly distorted chair conformation, which is a common low-energy conformation for six-membered rings. researchgate.netnih.gov In this conformation, the two methyl and two phenyl substituents were found to occupy equatorial positions, minimizing steric hindrance. nih.gov Such detailed structural information is critical for understanding the molecule's stability and reactivity.

Table 3: Illustrative Crystal Data for a Tetrahydropyran-4-one Derivative (3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one) Source: Acta Crystallographica Section E, 2009. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₀O₂ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 14.7247 (10) |

| b (Å) | 9.2803 (7) |

| c (Å) | 23.0393 (16) |

| V (ų) | 3148.3 (4) |

The data from X-ray crystallography not only provides the structure of a single molecule but also reveals how multiple molecules pack together to form the crystal lattice. This packing is governed by a network of intramolecular and intermolecular interactions. gla.ac.ukrsc.org

Intramolecular interactions, such as steric strain between bulky substituents, influence the molecule's preferred conformation. In the case of substituted tetrahydropyran-4-ones, the adoption of a chair conformation with bulky groups in equatorial positions is a direct consequence of minimizing these intramolecular repulsions. nih.gov

Intermolecular interactions are the forces that hold the molecules together in the crystal. mdpi.com These can include strong interactions like hydrogen bonds (if suitable functional groups are present) and weaker forces such as van der Waals interactions, dipole-dipole interactions, and π–π stacking between aromatic rings. nih.gov Analysis of the crystal packing of 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one indicated the absence of strong intermolecular interactions like hydrogen bonding. nih.gov The crystal packing is therefore primarily dictated by weaker van der Waals forces, which collectively contribute to the stability of the crystal lattice. nih.gov A detailed analysis of these interactions is crucial for understanding the material's physical properties, such as melting point and solubility. gla.ac.uk

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the excitation of molecules to a higher vibrational state. For 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the carbonyl group (C=O) of the tetrahydropyranone ring, the ether linkage (C-O-C) within the ring, the aliphatic C-H bonds of the methyl group and the pyran ring, and the aromatic C-H and C=C bonds of the phenyl substituents.

The analysis of the vibrational modes can be categorized as follows:

Carbonyl Group (C=O) Stretching: A strong absorption band is expected in the region of 1715-1735 cm⁻¹ for the saturated six-membered ring ketone. The exact position of this peak can be influenced by the ring strain and the electronic environment.

C-O-C Stretching: The ether linkage within the tetrahydropyran ring is expected to show characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching usually appears as a strong band in the 1250-1070 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The two phenyl groups give rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The aromatic C=C stretching vibrations result in multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups in the tetrahydropyran ring are expected in the 2850-3000 cm⁻¹ range.

C-H Bending Vibrations: The bending vibrations for the methyl and methylene groups typically appear in the 1470-1370 cm⁻¹ region. Out-of-plane bending vibrations for the aromatic C-H bonds are also expected in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the phenyl rings.

A summary of the expected characteristic IR absorption bands for 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | Phenyl C-H | 3100 - 3000 | Medium |

| Aliphatic C-H Stretching | Methyl/Methylene | 3000 - 2850 | Medium |

| Carbonyl C=O Stretching | Ketone | 1735 - 1715 | Strong |

| Aromatic C=C Stretching | Phenyl C=C | 1600 - 1450 | Variable |

| Aliphatic C-H Bending | Methyl/Methylene | 1470 - 1370 | Medium |

| Asymmetric C-O-C Stretching | Ether | 1250 - 1070 | Strong |

| Aromatic C-H Out-of-Plane Bending | Phenyl C-H | 900 - 675 | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one (C₁₈H₁₈O₂), the molecular weight is 266.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 266.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are often dictated by the stability of the resulting fragment ions and neutral losses. For 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, several key fragmentation pathways can be anticipated:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of a methyl radical (•CH₃) or a phenyl radical (•C₆H₅), or cleavage of the C-C bond within the ring adjacent to the carbonyl group.

Cleavage adjacent to the Ether Oxygen: The bonds adjacent to the ether oxygen can also undergo cleavage. This can lead to the opening of the tetrahydropyran ring.

Loss of Phenyl Group: The loss of a phenyl group (C₆H₅, 77 u) to form a fragment ion at m/z 189 is a likely pathway.

Loss of a Benzoyl Group: Cleavage can lead to the formation of a benzoyl cation (C₆H₅CO⁺) with an m/z of 105, which is a common fragment for compounds containing a phenyl ketone moiety.

Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA reactions, leading to the fragmentation of the ring into smaller, stable neutral molecules and radical cations.

A plausible fragmentation pathway could involve the initial formation of the molecular ion, followed by a series of cleavages and rearrangements. A summary of potential major fragment ions is provided in the table below.

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion/Loss |

| 266 | Molecular Ion [C₁₈H₁₈O₂]⁺• |

| 251 | [M - CH₃]⁺ |

| 189 | [M - C₆H₅]⁺ |

| 161 | [M - C₆H₅CO]⁺ or subsequent fragmentation |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

The precise fragmentation pattern would be confirmed by high-resolution mass spectrometry (HRMS), which allows for the determination of the exact mass and elemental composition of each fragment ion, thereby providing unambiguous confirmation of the molecular formula and the proposed fragmentation pathways.

Reactivity and Derivatization Strategies for 3 Methyl 2,6 Diphenyltetrahydro 4h Pyran 4 One

Chemical Modifications at the Ketone Functionality

The carbonyl group at the C4 position is a key site for a variety of chemical transformations, including the synthesis of carbonyl derivatives and ring expansion reactions.

Synthesis of Oxime and Other Carbonyl Derivatives

The ketone functionality of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one can be readily converted into various carbonyl derivatives, such as oximes. The synthesis of the corresponding oxime is typically achieved by reacting the pyranone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide (B78521). kaznu.kz This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime.

The formation of syn- and anti-isomers of the oxime is possible, and their relative stability can be influenced by factors such as intramolecular hydrogen bonding. kaznu.kz Other carbonyl derivatives, including hydrazones, semicarbazones, and thiosemicarbazones, can also be synthesized by reacting the pyranone with the appropriate hydrazine (B178648) or thiosemicarbazide (B42300) derivatives. These derivatives are valuable for further synthetic transformations and for biological screening.

Table 1: Synthesis of Carbonyl Derivatives of 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

| Derivative | Reagent | Base | Typical Conditions |

| Oxime | Hydroxylamine hydrochloride | Sodium acetate or Sodium hydroxide | Heating in a suitable solvent like ethanol (B145695) |

| Hydrazone | Hydrazine hydrate | - | Refluxing in an alcoholic solvent |

| Semicarbazone | Semicarbazide hydrochloride | Sodium acetate | Warming in an aqueous ethanol solution |

| Thiosemicarbazone | Thiosemicarbazide | - | Heating in a protic solvent |

Ring Expansion Reactions of the Pyranone Nucleus

Ring expansion reactions of the 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one nucleus can lead to the formation of seven-membered heterocyclic systems, which are of interest in medicinal chemistry. Several classical organic reactions can be employed for this purpose, including the Schmidt reaction and the Tiffeneau-Demjanov rearrangement.

The Schmidt reaction involves the treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org The reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas to yield a lactam. wikipedia.orglibretexts.org The regioselectivity of the rearrangement is determined by the migratory aptitude of the adjacent carbon atoms.

The Tiffeneau-Demjanov rearrangement offers another route for a one-carbon ring expansion. wikipedia.orgwikipedia.orgsynarchive.comorganicreactions.orglibretexts.org This multi-step process begins with the conversion of the ketone to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of the β-amino alcohol with nitrous acid generates a diazonium ion, which undergoes a rearrangement with ring expansion to form a seven-membered cyclic ketone. wikipedia.orgwikipedia.orgsynarchive.comorganicreactions.orglibretexts.org

Directed Functionalization of Pyranone Ring Positions

The pyranone ring can be functionalized at specific positions to introduce new substituents and modulate the properties of the molecule.

Site-Specific Alkylation and C4-Methylation Reactions

Site-specific alkylation of the 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one ring can be achieved through the formation of an enolate under basic conditions. The regioselectivity of enolate formation is influenced by steric and electronic factors. The presence of the methyl group at the C3 position may direct alkylation to the C5 position. The resulting enolate can then be reacted with an alkyl halide to introduce a new alkyl group.

C4-methylation, to introduce a methyl group at the carbon bearing the ketone, is a more challenging transformation and would likely require a multi-step sequence. One possible approach could involve the formation of an enamine, followed by methylation and subsequent hydrolysis back to the ketone.

Application of Peterson Reactions to Pyranone Derivatives

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.orgwikipedia.orgorganicreactions.org This reaction can be applied to 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one to introduce an exocyclic double bond at the C4 position.

The reaction involves the addition of an α-silylcarbanion (generated by deprotonation of an α-silylalkane) to the ketone, forming a β-hydroxysilane intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to yield the desired alkene. wikipedia.org A key advantage of the Peterson olefination is that the stereochemistry of the resulting alkene can often be controlled by the choice of elimination conditions. wikipedia.org

Table 2: Potential Peterson Olefination of 3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

| α-Silylcarbanion Precursor | Product |

| (Trimethylsilyl)methyllithium | 4-Methylene-3-methyl-2,6-diphenyltetrahydro-4H-pyran |

| (Trimethylsilyl)acetonitrile (and subsequent reduction) | (3-Methyl-2,6-diphenyltetrahydro-4H-pyran-4-ylidene)acetonitrile |

Intramolecular Cyclization and Rearrangement Processes

Derivatives of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused or bridged heterocyclic systems. For example, the introduction of a suitable functional group on one of the phenyl rings could allow for an intramolecular Friedel-Crafts reaction or a similar cyclization onto the pyranone ring.

The pyranone ring itself can also be susceptible to rearrangement reactions under certain conditions. For instance, the Favorskii rearrangement , which is the rearrangement of a cyclic α-haloketone in the presence of a base, could potentially be applied to a halogenated derivative of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one to induce ring contraction. msu.edu Another potential rearrangement is the Wolff rearrangement of an α-diazoketone derivative, which would also lead to a ring-contracted product. wikipedia.org

Investigations into Intramolecular Aldol (B89426) Condensation Pathways

Intramolecular aldol condensations are powerful reactions for the formation of cyclic compounds, particularly five- and six-membered rings. youtube.com For 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, an existing six-membered heterocycle, a standard intramolecular aldol reaction is not a straightforward pathway. Such a reaction would necessitate the presence of a second carbonyl group within the same molecule, typically separated by a specific number of carbon atoms to allow for thermodynamically favorable ring formation.

However, the principles of the aldol reaction can be considered in the context of potential precursors or isomers of the target compound. For instance, a hypothetical open-chain precursor, a 1,7-dicarbonyl compound, could theoretically undergo an intramolecular aldol cyclization to form a seven-membered ring, though this is generally less favored than the formation of five- or six-membered rings. youtube.com

Alternatively, under forcing conditions (e.g., strong acid or base), the tetrahydropyranone ring could potentially undergo a retro-Michael or related ring-opening reaction to form an enolate intermediate. If other functional groups are present, a subsequent intramolecular aldol condensation could lead to a rearranged cyclic system. The viability of such a pathway is highly dependent on the stability of the intermediates and the reaction conditions.

A study on the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones utilized a tandem Knoevenagel condensation and intramolecular Michael addition, which shares mechanistic features with aldol reactions, to construct the pyranone ring. acs.org This highlights that aldol-type cyclizations are indeed a key strategy for forming such heterocyclic ketones.

Table 1: Factors Influencing Intramolecular Aldol Condensation

| Factor | Influence on Reaction Outcome |

| Ring Size | Formation of 5- and 6-membered rings is thermodynamically and kinetically favored. |

| Substituent Effects | Steric hindrance can influence the rate and stereoselectivity of the cyclization. |

| Reaction Conditions | Base or acid catalysis is required to generate the enolate or enol intermediate. |

| Precursor Structure | The distance between the enolizable proton and the carbonyl group dictates the size of the resulting ring. |

Di-π-Methane Rearrangement and Related Photochemical Transformations in Pyranone Systems

The di-π-methane rearrangement is a photochemical reaction of a molecule containing two π-systems separated by a saturated sp³-hybridized carbon atom, leading to the formation of a vinyl- or aryl-substituted cyclopropane. wikipedia.org The classic di-π-methane rearrangement is typically observed in 1,4-dienes and allyl-substituted aromatic compounds.

In the case of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, the two phenyl groups are attached to sp³ carbons (C2 and C6) of the pyran ring. However, the molecule does not fit the typical 1,4-diene or allyl-arene structure required for a classic di-π-methane rearrangement. wikipedia.orgscribd.com

A related process is the oxa-di-π-methane rearrangement, which is a photochemical reaction of a β,γ-unsaturated ketone. psgcas.ac.inchem-station.com This reaction also involves the formation of a cyclopropyl-containing product. Since 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one is a saturated ketone, it cannot undergo a direct oxa-di-π-methane rearrangement.

Despite the unlikelihood of a classic di-π-methane rearrangement, photochemical transformations of pyranone systems are known. researchgate.net These can include various types of isomerizations, cycloadditions, and rearrangements, often initiated by excitation of the carbonyl group. For the target molecule, irradiation could potentially lead to Norrish-type reactions of the ketone or reactions involving the phenyl substituents. The specific pathways would depend on the excitation wavelength and the reaction medium.

Table 2: Comparison of Structural Requirements for Di-π-Methane and Oxa-Di-π-Methane Rearrangements

| Rearrangement Type | Required Structural Motif | Applicability to 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one |

| Di-π-Methane | Two π-systems separated by an sp³ carbon (e.g., 1,4-diene). wikipedia.org | Not directly applicable as the π-systems (phenyl groups) are not in a 1,4-relationship. |

| Oxa-Di-π-Methane | β,γ-unsaturated ketone. chem-station.com | Not applicable as the ketone is saturated. |

Heterocycle Interconversion and Aromatization Studies

The tetrahydropyran-4-one ring system can be a substrate for various transformations leading to other heterocyclic structures or aromatized products.

Heterocycle Interconversion:

Under acidic conditions, the ether linkage of the tetrahydropyran (B127337) ring can be protonated, making it susceptible to nucleophilic attack and ring-opening. This could lead to a variety of linear or rearranged products, which might subsequently cyclize to form different heterocyclic systems, such as substituted furans or other oxygen-containing rings. The specific outcome would be dictated by the reaction conditions and the stability of the carbocation intermediates formed during the process.

Aromatization:

Aromatization of the tetrahydropyran ring in 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one would likely require a multi-step process involving dehydration and oxidation. One plausible pathway could involve an acid-catalyzed elimination of water to form a dihydropyran intermediate. Subsequent oxidation of the dihydropyran could then lead to a pyrylium (B1242799) salt, which is an aromatic heterocyclic cation. Treatment of the pyrylium salt with a base could potentially lead to the formation of a substituted benzene (B151609) derivative through a ring-opening and recyclization cascade.

Alternatively, dehydrogenation of the tetrahydropyranone ring using a suitable catalyst (e.g., palladium on carbon) at high temperatures could lead to the formation of a pyran-4-one, which is a more conjugated system. Further transformation of this product could potentially yield aromatic compounds. Acid-promoted cross-dehydrative aromatization has been shown to be an effective method for synthesizing certain aromatic heterocycles from non-aromatic precursors. nih.gov

Table 3: Potential Products from Reactivity of 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Ring-Opening/Interconversion | Strong acid (e.g., H₂SO₄), heat | Substituted furans, open-chain compounds |

| Aromatization | 1. Acid-catalyzed dehydration 2. Oxidation (e.g., with a hydride acceptor) | Pyrylium salts |

| Dehydrogenation | Pd/C, high temperature | Dihydropyranones, Pyran-4-ones |

Computational and Theoretical Investigations of Tetrahydropyran 4 One Systems

Application of Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and molecular properties of heterocyclic systems. researchgate.netresearchgate.net For molecules in the tetrahydropyran-4-one family, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries, including bond lengths, bond angles, and torsion angles. researchgate.netekb.eg

These computational approaches allow for the precise calculation of the molecule's structural parameters. ekb.eg Furthermore, DFT is used to simulate spectroscopic data, such as FT-IR and FT-Raman spectra. The calculated vibrational frequencies can then be compared with experimental results to confirm the molecular structure. researchgate.net The stability of the molecule and phenomena like intramolecular charge transfer can be analyzed through detailed Natural Bond Orbital (NBO) analysis, which provides insights into the interactions between different parts of the molecule. researchgate.net Atomic population analysis derived from these calculations also reveals the distribution of electrons within the molecule. researchgate.net

Quantum Chemical Modeling for Understanding Reaction Mechanisms and Pathways

Quantum chemical modeling is an indispensable tool for elucidating the complex reaction mechanisms and pathways involved in the synthesis and reactivity of tetrahydropyran-4-one systems. researchgate.net These computational studies, which often utilize DFT, allow for the exploration of a reaction's potential energy surface. arxiv.org By mapping this surface, researchers can identify intermediates, locate transition states, and calculate the activation energies associated with different reaction routes. researchgate.net

This modeling approach helps in understanding the step-by-step process of a chemical transformation. researchgate.net For instance, in the synthesis of tetrahydropyran (B127337) rings, theoretical calculations can predict the favorability of different cyclization pathways. organic-chemistry.org By comparing the energy barriers of various potential mechanisms, chemists can determine the most likely reaction pathway, providing a theoretical foundation for observed product distributions. diva-portal.org Modern computational techniques can even be used to systematically explore and discover new or unexpected reaction pathways, guiding future synthetic efforts. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and it is readily applied to tetrahydropyran-4-one systems through computational methods. taylorandfrancis.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. taylorandfrancis.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a more detailed picture of the molecule's stability and reactivity. researchgate.netnih.gov

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents conceptual data to illustrate the types of descriptors calculated for a molecule like 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons. |

Prediction and Validation of Conformational Preferences through Computational Methods

The six-membered ring of tetrahydropyran-4-one can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.netnih.gov Computational methods are crucial for predicting the most stable conformation and the relative energies of these different structures. researchgate.net For the parent tetrahydro-2H-pyran ring, extensive ab initio and DFT calculations have confirmed that the chair conformation is significantly more stable than other forms like the boat or twist conformers. researchgate.net

In substituted tetrahydropyran-4-ones, such as 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, the substituents' positions (axial or equatorial) are critical. nih.gov Computational energy calculations consistently show that the most stable conformation is a chair form where bulky substituents, like the phenyl and methyl groups, occupy equatorial positions to minimize steric hindrance. nih.govresearchgate.net This theoretical prediction is supported by experimental data from X-ray crystallography on closely related molecules, which reveals a slightly distorted chair conformation with substituents in equatorial orientations. nih.gov The calculation of total energies and dipole moments for different conformers allows for the identification of the most stable geometric arrangement. researchgate.netkaznu.kz

Table 2: Relative Energies of Tetrahydro-2H-pyran Conformers Based on data for the parent ring system, illustrating the preference for the chair conformation.

| Conformer | Relative Energy (kcal/mol) - DFT (B3LYP) |

|---|---|

| Chair | 0.00 |

| 2,5-Twist | 5.84 - 5.95 |

| 1,4-Boat | 6.23 - 6.46 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one |

| 3,5-dimethyl-2,6-diphenyl-tetrahydropyran-4-one |

| 3-methyl-2,6-diphenylpiperidin-4-one |

Synthetic Utility and Building Block Applications of Tetrahydropyran 4 One Derivatives

Role of Tetrahydro-4H-pyran-4-one as a Versatile Intermediate in Atom-Economic Organic Synthesis

Atom economy is a central principle in green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. Tetrahydro-4H-pyran-4-one and its derivatives are often synthesized through methods that adhere to this principle, such as multicomponent reactions (MCRs) and tandem processes.

MCRs, where three or more reactants combine in a single step to form a product, are particularly efficient for constructing the pyran ring. frontiersin.orgnih.govnih.gov For instance, the synthesis of highly functionalized 4H-pyrans can be achieved through a one-pot condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. nih.gov This approach minimizes waste by incorporating the majority of the atoms from the starting materials into the desired heterocyclic structure. The synthesis of a related compound, 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, is achieved by the condensation of 3-pentanone (B124093) and benzaldehyde (B42025), a classic example of building the core structure efficiently. nih.gov

Furthermore, transition-metal-free synthetic routes have been developed for 4-pyrones, which are precursors to tetrahydropyran-4-ones. One such method involves the TfOH-promoted nucleophilic addition and cyclization of diynones and water, representing a simple, environmentally benign, and atom-economical pathway to the pyran core. dntb.gov.uamdpi.comresearchgate.net The general parent compound, tetrahydro-4H-pyran-4-one, is considered a valuable building block for creating a variety of oxacycles through atom-efficient reactions. chemicalbook.com

Below is a table summarizing various atom-economic approaches to synthesizing the pyran-4-one core.

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| Multicomponent Reaction | Aldehyde, Malononitrile, 1,3-Dicarbonyl Compound | Heterogeneous catalysts (e.g., MOFs) | High efficiency, solvent-free conditions possible. nih.gov |

| Tandem Annulation | Aldol (B89426) Condensation, Michael Addition, Dehydration | Nano-powder magnetite or iron(III) oxide | Straightforward, fast protocol. organic-chemistry.org |

| Nucleophilic Addition/Cyclization | Diynones, Water | Triflic Acid (TfOH) | Transition-metal-free, environmentally benign. dntb.gov.uaresearchgate.net |

| Condensation | Benzaldehyde, 3-Pentanone | Sodium Hydroxide (B78521) | Classic, efficient route to 2,6-diphenyl derivatives. nih.gov |

Strategic Use in the Construction of Complex Oxacycles and Polycyclic Systems

The inherent functionality of the 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one core structure makes it an excellent starting point for the synthesis of more intricate molecular frameworks, including complex oxacycles and polycyclic systems. The ketone group at the C4 position and the stereocenters at C2, C3, and C6 provide multiple points for chemical modification and annulation reactions.

The pyran ring is a fundamental component of many natural products, and synthetic strategies often leverage the reactivity of simpler pyran derivatives to build these complex structures. For example, the pyran scaffold can be elaborated into fused systems like dihydropyrano[3,2-b]pyrans or spiro-compounds. frontiersin.orgnih.gov These constructions are crucial in medicinal chemistry, as such polycyclic systems often exhibit significant biological activity.

The strategic placement of substituents, such as the phenyl groups in 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, dictates the conformational preference of the ring, which is typically a slightly distorted chair conformation with bulky substituents in equatorial positions. nih.gov This stereochemical control is vital when constructing larger, more complex molecules where the three-dimensional arrangement of atoms is critical for function. Asymmetric synthesis methods allow for the construction of specific cis or trans disubstituted pyrans, providing access to enantiomerically pure building blocks for more complex targets. nih.gov

| Derived Complex Structure | Synthetic Strategy | Significance |

| Fused Oxacycles (e.g., Dihydropyrano[3,2-b]pyrans) | Intramolecular cyclization reactions | Core motifs in various bioactive compounds. frontiersin.orgnih.gov |

| Spiro-Oxacycles | Reactions utilizing the C4-ketone functionality | Creates complex 3D structures with potential pharmacological applications. |

| Polycyclic Ethers | Iterative annulation processes | Assembly of complex natural product frameworks. nih.gov |

| Bis-Pyrans | Convergent union of aldehydes with a stannane reagent | Flexible synthesis of larger, differentiated polyether structures. nih.gov |

Development as Advanced Synthons for Novel Chemical Structures

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a retrosynthetic analysis. The 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one molecule is an advanced synthon, offering multiple reactive sites for the development of novel chemical entities.

The ketone at C4 is a primary site for a wide range of chemical transformations:

Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds can introduce new carbon substituents at the C4 position, leading to tertiary alcohols that can be further modified.

Wittig Reaction: Conversion of the ketone to an exocyclic double bond, creating a 4-methylene tetrahydropyran (B127337), which can then undergo further reactions like epoxidation or dihydroxylation. nih.gov

Reductive Amination: Introduction of nitrogen-containing functional groups to create novel amino-pyran derivatives.

Condensation Reactions: Reaction with active methylene (B1212753) compounds can lead to the formation of fused heterocyclic systems.

The pyran oxygen and the existing stereocenters also play a crucial role. The oxygen atom can influence the reactivity of adjacent positions, and the stereochemistry of the substituents directs the approach of incoming reagents, allowing for diastereoselective transformations. The development of novel catalytic systems, including metal-organic frameworks (MOFs) and N-heterocyclic carbenes (NHCs), has further expanded the synthetic possibilities, enabling the construction of highly substituted 4H-pyran derivatives under mild conditions with high atom economy. nih.govorganic-chemistry.org These advanced synthons are instrumental in generating libraries of new compounds for screening in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cyclocondensation of diketones with aldehydes or ketones in the presence of acid catalysts (e.g., H₂SO₄ or p-TsOH) . For regioselective phenyl group incorporation, Friedländer reactions or Mitsunobu coupling (using reagents like DIAD/TPP) are effective . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios (1:1.2 for diketone:aldehyde). Purification typically employs column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one, and what key data should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Confirm the tetrahydropyranone scaffold (δ ~4.0–4.5 ppm for H-4, δ ~210 ppm for C-4 ketone) and substituent patterns (phenyl protons at δ 7.2–7.6 ppm) .

- IR : Validate the carbonyl stretch (ν ~1700 cm⁻¹) and aromatic C-H bends (ν ~750 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and crystal packing (e.g., CCDC deposition codes from structural analogs in ).

- HRMS : Verify molecular ion [M+H]⁺ at m/z 280.3600 (C₁₉H₂₀O₂) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies improve reaction yields and scalability for this compound?

- Methodology : Implement a 2⁴⁻¹ factorial design to evaluate variables: catalyst loading (0.5–2.0 mol%), temperature (70–110°C), solvent (polar aprotic vs. protic), and reaction time (6–24 hrs). Centered points assess curvature effects. For pilot-scale synthesis, fractional distillation (e.g., 165–167°C boiling point ) and process safety evaluations (thermal stability via DSC/TGA) are critical .

Q. What computational strategies are employed to resolve conformational ambiguities in the tetrahydropyranone core?

- Methodology :

- DFT calculations : Optimize chair vs. boat conformers (B3LYP/6-31G* basis set) to compare with experimental NMR coupling constants (e.g., J₃,₄ and J₄,₅) .

- MD simulations : Analyze solvent effects (e.g., chloroform vs. DMSO) on ring puckering using AMBER or GROMACS .

Q. How do structural modifications (e.g., methyl/phenyl substitution) influence biological activity, and what assays are recommended for evaluation?

- Methodology :

- In vitro assays : Test acetylcholinesterase inhibition (Ellman’s method ) or antimicrobial activity (MIC against S. aureus and E. coli).

- SAR studies : Compare with analogs like 3,5-dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one (CAS 68226-09-5 ) to identify pharmacophores.

- Mutagenicity screening : Use Ames test protocols (e.g., S9 metabolic activation ).

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodology :

- Dynamic NMR : Detect conformational exchange broadening at variable temperatures (e.g., -40°C to 25°C in CDCl₃) .

- SCXRD validation : Cross-reference experimental bond lengths/angles with DFT-optimized structures (RMSD <0.05 Å) .

Q. What safety protocols are essential for handling 3-methyl-2,6-diphenyltetrahydro-4H-pyran-4-one in laboratory settings?

- Methodology :

- Risk assessment : Review dermal sensitization data from structurally related compounds (e.g., IFRA restrictions on 3-methyl-2(3)-nonenenitrile ).

- PPE : Use nitrile gloves, fume hoods, and eye protection.

- First aid : Immediate rinsing for skin/eye contact and medical consultation per SDS guidelines .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products